molecular formula C25H23N3O4 B376662 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE

2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE

Cat. No.: B376662
M. Wt: 429.5g/mol
InChI Key: QPFRCLRCPQKQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and two methylphenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the phenoxy groups .

Scientific Research Applications

2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetic acid
  • 4-chloro-2-methylphenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

Compared to these similar compounds, 2-(2-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE stands out due to its unique quinazolinone core and dual methylphenoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-9-3-7-13-21(17)31-15-23-26-20-12-6-5-11-19(20)25(30)28(23)27-24(29)16-32-22-14-8-4-10-18(22)2/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

QPFRCLRCPQKQFQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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